molecular formula C14H15NO2S2 B1419857 {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1050101-82-0

{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1419857
CAS No.: 1050101-82-0
M. Wt: 293.4 g/mol
InChI Key: RSPQZZKKFHRYHJ-UHFFFAOYSA-N
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Description

{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, a benzyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiazole derivatives include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and the scale of production.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its thiazole ring is a common motif in many biologically active molecules, and modifications to its structure can lead to compounds with antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds with various substrates.

Mechanism of Action

The mechanism of action of {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-aminothiazole
  • 2-mercaptothiazole
  • 2-phenylthiazole

Uniqueness

What sets {2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid apart is its unique combination of a thiazole ring with a benzyl and acetic acid group

Properties

IUPAC Name

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-9-3-4-10(2)11(5-9)7-18-14-15-12(8-19-14)6-13(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPQZZKKFHRYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
{2-[(2,5-Dimethylbenzyl)thio]-1,3-thiazol-4-yl}acetic acid

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